molecular formula C9H17NO2 B3026885 Tert-butyl 3-aminocyclobutanecarboxylate CAS No. 1173205-83-8

Tert-butyl 3-aminocyclobutanecarboxylate

Cat. No. B3026885
M. Wt: 171.24
InChI Key: KNRNVMUJMBOCRF-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminocyclobutanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 g/mol . The IUPAC name for this compound is tert-butyl 3-aminocyclobutane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-aminocyclobutanecarboxylate is 1S/C9H17NO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5,10H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)C1CC(C1)N .


Physical And Chemical Properties Analysis

Tert-butyl 3-aminocyclobutanecarboxylate is a compound with a molecular weight of 171.24 g/mol . The storage temperature for this compound is 4°C .

Scientific Research Applications

1. Scale-Up Synthesis in Pharmaceutical Research

Tert-butyl 3-aminocyclobutanecarboxylate is utilized in scale-up synthesis, particularly in the production of biologically active compounds. For instance, a study demonstrated its application in the continuous photo flow synthesis of a cis-cyclobutane-1,3-Dicarboxylic acid derivative, highlighting its relevance in developing deuterium-labeled compounds for nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

2. Synthesis of Complex Organic Structures

This compound is instrumental in synthesizing complex organic structures. For example, it plays a role in synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, indicating its importance in producing sophisticated chemical structures for various scientific applications (Moriguchi et al., 2014).

3. Development of Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-aminocyclobutanecarboxylate is explored for modifying bioactive compounds. A study evaluated tert-butyl isosteres to understand their influence on physicochemical and pharmacokinetic properties, efficacies, and activities of compounds, which is crucial in drug development (Westphal et al., 2015).

4. Involvement in Metathesis Reactions

It is also involved in metathesis reactions for synthesizing ring-fused carbazoles, demonstrating its utility in creating compounds with potential pharmaceutical applications (Pelly et al., 2005).

5. Fluorescence Sensing in Analytical Chemistry

Furthermore, tert-butyl 3-aminocyclobutanecarboxylate is used in the synthesis of fluorescent compounds for enantioselective sensing in analytical chemistry. This is exemplified by a study where it contributed to synthesizing a scandium complex for fluorescence ligand displacement assays (Liu, Pestano, & Wolf, 2008).

properties

IUPAC Name

tert-butyl 3-aminocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRNVMUJMBOCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693395, DTXSID101223066
Record name tert-Butyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-aminocyclobutanecarboxylate

CAS RN

1173205-83-8, 957793-95-2, 1192547-86-6
Record name tert-Butyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-aminocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1r,3r)-3-aminocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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